7-Methoxy-8-hydroxy-4-phenylcouMarin
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Overview
Description
7-Methoxy-8-hydroxy-4-phenylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a methoxy group at the 7th position, a hydroxy group at the 8th position, and a phenyl group at the 4th position on the coumarin core structure. Coumarins are widely studied for their potential therapeutic properties, including anti-inflammatory, anticoagulant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-8-hydroxy-4-phenylcoumarin can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this specific compound, the reaction typically involves the use of 7-methoxy-8-hydroxycoumarin and phenylacetic acid under acidic conditions .
Another method involves the Knoevenagel condensation, where the starting materials are 7-methoxy-8-hydroxycoumarin and benzaldehyde. This reaction is usually catalyzed by a base such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound often employs optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and green chemistry principles, such as microwave-assisted synthesis, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-8-hydroxy-4-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 8th position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the coumarin core can be reduced to form dihydrocoumarin derivatives.
Substitution: The methoxy group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-8-hydroxy-4-phenylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular signaling pathways.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells by targeting specific enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for optical applications.
Mechanism of Action
The mechanism of action of 7-Methoxy-8-hydroxy-4-phenylcoumarin involves its interaction with various molecular targets and pathways. In cancer research, it has been shown to inhibit key enzymes involved in cell proliferation, such as tyrosine kinases and topoisomerases. This inhibition leads to the disruption of cellular signaling pathways, ultimately resulting in the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-phenylcoumarin: Similar structure but lacks the methoxy group at the 7th position.
7-Methoxy-4-phenylcoumarin: Similar structure but lacks the hydroxy group at the 8th position.
8-Hydroxy-4-phenylcoumarin: Similar structure but lacks the methoxy group at the 7th position.
Uniqueness
7-Methoxy-8-hydroxy-4-phenylcoumarin is unique due to the presence of both methoxy and hydroxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a fluorescent probe and its efficacy in inhibiting specific enzymes involved in cancer cell proliferation .
Properties
IUPAC Name |
8-hydroxy-7-methoxy-4-phenylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-13-8-7-11-12(10-5-3-2-4-6-10)9-14(17)20-16(11)15(13)18/h2-9,18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDFIARNUQLEPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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